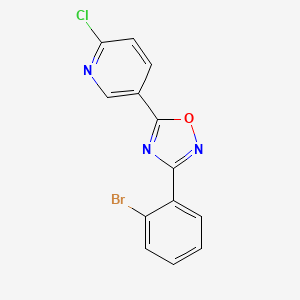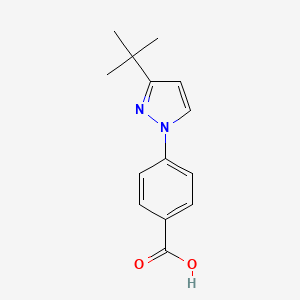
4-(3-(tert-Butyl)-1H-pyrazol-1-yl)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-(tert-Butyl)-1H-pyrazol-1-yl)benzoic acid is an organic compound that features a pyrazole ring substituted with a tert-butyl group and a benzoic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-(tert-Butyl)-1H-pyrazol-1-yl)benzoic acid typically involves the formation of the pyrazole ring followed by the introduction of the benzoic acid group. One common method is the cyclization of a hydrazine derivative with an appropriate diketone to form the pyrazole ring. The tert-butyl group can be introduced via alkylation reactions. The final step involves the coupling of the pyrazole derivative with a benzoic acid precursor under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-(3-(tert-Butyl)-1H-pyrazol-1-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The benzylic position can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced under specific conditions to modify the functional groups.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) under acidic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenation using N-bromosuccinimide (NBS) for bromination.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
4-(3-(tert-Butyl)-1H-pyrazol-1-yl)benzoic acid has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-(3-(tert-Butyl)-1H-pyrazol-1-yl)benzoic acid involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The tert-butyl group and the pyrazole ring play crucial roles in enhancing the binding affinity and specificity towards the target enzyme .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-tert-Butylbenzoic acid
- 2,2’-methylenebis(6-tert-butyl-4-methylphenol)
- tert-Butyl 3-aminobenzylcarbamate
Uniqueness
4-(3-(tert-Butyl)-1H-pyrazol-1-yl)benzoic acid is unique due to the presence of both the pyrazole ring and the benzoic acid moiety, which confer distinct chemical and biological properties. The tert-butyl group further enhances its stability and lipophilicity, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C14H16N2O2 |
|---|---|
Poids moléculaire |
244.29 g/mol |
Nom IUPAC |
4-(3-tert-butylpyrazol-1-yl)benzoic acid |
InChI |
InChI=1S/C14H16N2O2/c1-14(2,3)12-8-9-16(15-12)11-6-4-10(5-7-11)13(17)18/h4-9H,1-3H3,(H,17,18) |
Clé InChI |
TUQIGJPLYDCCOQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=NN(C=C1)C2=CC=C(C=C2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Amino-5-isopropyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11797150.png)

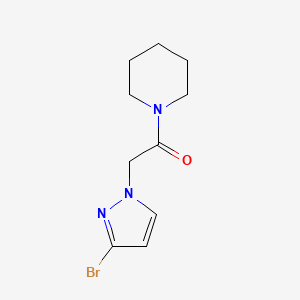
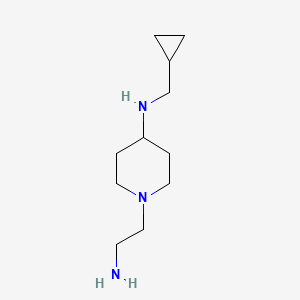
![(S)-(5-Fluoro-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol](/img/structure/B11797187.png)



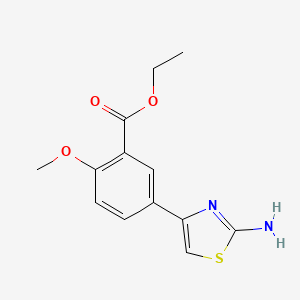
![5-Propyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carbaldehyde](/img/structure/B11797223.png)
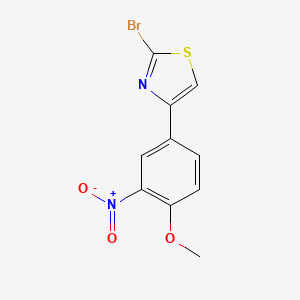
![4-(Diethylamino)-2-phenylpyrazolo[1,5-a]pyrazine-3-carbaldehyde](/img/structure/B11797239.png)
